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molecular formula C8H4F3NO4 B060766 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS No. 167887-95-8

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Cat. No. B060766
M. Wt: 235.12 g/mol
InChI Key: LXDITRBZRZATMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859026

Procedure details

To a mixture of acids containing 370 ml of conc. sulfuric acid and 61.2 ml of 70% nitric acid, 36.6 g of 2,4,5-trifluoro-3-methylbenzoic acid was added portionwise at the inner temperature of 55°-70° C. with stirring, and then stirring was continued for 2 hours at room temperature. The reaction mixture was poured into ice and extracted with isopropyl ether. The extract was washed with brine, and then dried and concentrated to give 30.6 g of yellow crystals.
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[C:14]([CH3:15])=[C:13]([F:16])[C:12]([F:17])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>S(=O)(=O)(O)O>[F:5][C:6]1[C:14]([CH3:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([N+:1]([O-:4])=[O:2])[C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
61.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
36.6 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1C)F)F
Name
Quantity
370 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of acids
ADDITION
Type
ADDITION
Details
was added portionwise at the inner temperature of 55°-70° C.
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
WASH
Type
WASH
Details
The extract was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=C(C(=C1C)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 30.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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